p38 MAPK-IN-1
Descripción
p38 MAPK-IN-1 (CAS: 1006378-90-0) is a novel, potent, and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. It exhibits an IC50 value of 68 nM against p38 MAPK, demonstrating high selectivity and sustained inhibitory activity . Developed by MedChemExpress (MCE), this compound displays favorable pharmacokinetic properties, including low clearance (2.7 mL/min/kg) and good oral bioavailability (Cmax = 5.3 μM at 10 mg/kg in rats) .
Propiedades
IUPAC Name |
4-(2,4-difluorophenyl)-8-(2-methylphenyl)-7-oxido-1,7-naphthyridin-7-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F2N2O/c1-13-4-2-3-5-15(13)21-20-18(9-11-25(21)26)16(8-10-24-20)17-7-6-14(22)12-19(17)23/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZQSLWNMVTKJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=[N+](C=CC3=C(C=CN=C32)C4=C(C=C(C=C4)F)F)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis del Inhibidor p38 MAPK-IN-1 típicamente implica múltiples pasos, incluyendo la formación de intermediarios clave y su posterior funcionalizaciónLos reactivos comunes utilizados en estas reacciones incluyen varios solventes orgánicos, catalizadores y grupos protectores para garantizar las transformaciones químicas deseadas .
Métodos de Producción Industrial
La producción industrial del Inhibidor this compound implica escalar los protocolos de síntesis de laboratorio a volúmenes más grandes, asegurando la consistencia y la pureza. Esto a menudo requiere la optimización de las condiciones de reacción, como la temperatura, la presión y el tiempo de reacción, para maximizar el rendimiento y minimizar las impurezas. Las técnicas avanzadas como la química de flujo continuo y las plataformas de síntesis automatizadas se pueden emplear para mejorar la eficiencia y la reproducibilidad .
Análisis De Reacciones Químicas
Tipos de Reacciones
El Inhibidor p38 MAPK-IN-1 se somete a varios tipos de reacciones químicas, incluyendo:
Oxidación: Introducción de átomos de oxígeno en la molécula, a menudo utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Eliminación de átomos de oxígeno o adición de átomos de hidrógeno, típicamente utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Reemplazo de un grupo funcional por otro, a menudo facilitado por reactivos nucleófilos o electrófilos.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en la síntesis y modificación del Inhibidor this compound incluyen:
Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Catalizadores: Paladio sobre carbono, óxido de platino.
Solventes: Dimetilsulfóxido, acetonitrilo, metanol.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones son típicamente derivados del Inhibidor this compound con grupos funcionales modificados. Estos derivados pueden exhibir diferentes grados de actividad inhibitoria contra p38 MAPK, proporcionando información valiosa sobre las relaciones estructura-actividad .
Aplicaciones Científicas De Investigación
Cardiovascular Applications
Myocardial Reperfusion Injury
Research has demonstrated that p38 MAPK-IN-1 can significantly reduce myocardial reperfusion injury. In a murine model of ischemia/reperfusion, the use of SB 239063 (a specific p38 MAPK inhibitor) resulted in reduced myocardial infarct size and decreased polymorphonuclear leukocyte (PMN) accumulation in ischemic tissues. The study concluded that p38 MAPK activation is integral to the inflammatory response during reperfusion injury, suggesting that inhibition can provide cardioprotective effects by modulating PMN adhesion and activation .
Cancer Therapeutics
Regulation of Dickkopf-1 in Prostate Cancer
In prostate cancer research, this compound has been shown to regulate the Wnt inhibitor Dickkopf-1 (DKK-1), which is implicated in osteolytic bone metastasis. The inhibition of p38 MAPK resulted in decreased DKK-1 expression, thus potentially reversing osteoblastogenesis impairment associated with cancer progression . This highlights the compound's potential as a therapeutic target in managing osteolytic prostate cancers.
Impact on Intercellular Adhesion Molecule-1 Expression
In studies focused on septic shock, inhibition of the p38 MAPK pathway using SB203580 significantly reduced intercellular adhesion molecule-1 (ICAM-1) expression in endothelial cells. This suggests that targeting this pathway can mitigate inflammatory responses by decreasing leukocyte adhesion during septic conditions .
Neuroprotective Effects
Alzheimer’s Disease Treatment
Recent advancements have introduced targeted protein degradation (TPD) strategies using compounds like PRZ-18002 to selectively degrade phosphorylated p38 MAPK. This approach aims to alleviate the pathological effects associated with Alzheimer’s disease by reducing the levels of active p38 MAPK, which has been linked to neurodegeneration . The selective degradation mechanism offers a promising therapeutic avenue that could surpass traditional inhibitors.
Synaptic Function and Dysfunction
The involvement of p38 MAPK in synaptic plasticity indicates its critical role in neurodegenerative diseases. Studies suggest that small molecule inhibitors can effectively block proinflammatory cytokine production linked to neurodegeneration, positioning p38 MAPK as a valuable target for neurotherapeutic interventions .
Inflammatory Disorders
Anti-inflammatory Properties
The anti-inflammatory effects of this compound have been well-documented. Inhibition of this pathway has been shown to decrease the production of proinflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6. These findings support the use of p38 MAPK inhibitors as potential treatments for various inflammatory diseases, including rheumatoid arthritis and other chronic inflammatory conditions .
Summary Table of Applications
Mecanismo De Acción
El Inhibidor p38 MAPK-IN-1 ejerce sus efectos uniéndose selectivamente al sitio activo de p38 MAPK, inhibiendo así su actividad quinasa. Esta inhibición evita la fosforilación y activación de los objetivos descendentes, interrumpiendo en última instancia la cascada de señalización. Los objetivos moleculares del Inhibidor this compound incluyen varios factores de transcripcion, enzimas y otras proteínas involucradas en la inflamación, la regulación del ciclo celular y la apoptosis .
Comparación Con Compuestos Similares
Comparative Analysis with Similar p38 MAPK Inhibitors
Biochemical and Pharmacological Properties
The table below compares p38 MAPK-IN-1 with other inhibitors based on IC50/Kd values, selectivity, and pharmacokinetics:
Functional and Therapeutic Differences
Selectivity and Isoform Targeting
- This compound : Broadly inhibits p38 MAPK without isoform specificity, making it suitable for conditions where multiple p38 pathways (e.g., α, β) contribute to pathology .
- Skepinone-L and BIRB796: Preferentially target p38α, advantageous in diseases like cancer where p38α drives proliferation .
Therapeutic Efficacy
- Inflammation :
- Cancer :
- Cardiovascular Protection :
Pharmacokinetic Advantages
Key Research Findings and Clinical Implications
This compound in Preclinical Studies
- Neuroinflammation: Reversed PD-1-induced M2 microglia polarization, increasing pro-inflammatory markers (iNOS, TNF-α) and BBB permeability .
- Synergistic Effects: Combined with iguratimod, it reduced RA severity in rats by lowering IL-6 and TNF-α more effectively than monotherapy .
Competitive Landscape of p38 Inhibitors
Actividad Biológica
p38 MAPK-IN-1 is a compound that specifically inhibits the p38 mitogen-activated protein kinase (MAPK) pathway, which plays a significant role in various biological processes, including inflammation, cell differentiation, and apoptosis. This article explores the biological activity of this compound through various studies, highlighting its mechanisms, effects on different cell types, and potential therapeutic applications.
The p38 MAPK pathway is activated by various stress stimuli and is crucial for cellular responses to inflammation and stress. Inhibition of this pathway using this compound can lead to significant changes in cellular behavior:
- Cytokine Production : Studies have shown that p38 MAPK inhibition reduces the production of pro-inflammatory cytokines such as IL-1β and TNF-α in response to stimuli like lipopolysaccharide (LPS) . This reduction is primarily due to decreased transcriptional activation of these cytokines.
- Cell Survival and Apoptosis : this compound has been linked to enhanced survival of certain cell types under stress conditions. For instance, it has been shown to protect lymphoid cells from apoptosis induced by glucocorticoids .
1. Cardiac Cells
Research indicates that p38 MAPK plays a critical role in myocardial reperfusion injury. Inhibition with compounds like SB 239063 (a structural analog of this compound) significantly reduces PMN (polymorphonuclear leukocyte) accumulation and subsequent tissue injury during ischemia-reperfusion events .
2. Bone Cells
The role of the p38 MAPK pathway is also crucial in osteoblast differentiation and skeletal development. In vivo studies demonstrated that mice lacking components of the p38 MAPK pathway exhibited reduced bone mass and defects in osteoblast function .
| Study Focus | Findings |
|---|---|
| Skeletogenesis | Mice with deleted p38 genes showed impaired bone formation; suggests potential for osteoporosis therapies targeting this pathway. |
Case Study 1: Inhibition in Inflammatory Response
A study investigated the effects of this compound on LPS-induced inflammation in human bronchial epithelial cells. The compound significantly decreased the expression of interleukin-8, indicating its potential for treating respiratory inflammatory diseases .
Case Study 2: Cardiac Remodeling
In cardiac fibroblasts subjected to mechanical stress, inhibition of p38 MAPK resulted in enhanced expression of genes associated with fibrosis, highlighting its regulatory role in heart remodeling processes .
Research Findings Summary
The biological activity of this compound demonstrates its potential as a therapeutic agent across various conditions characterized by excessive inflammation or abnormal cell signaling. Key findings include:
- Reduction in Cytokine Production : Effective inhibition leads to decreased inflammatory responses.
- Protection Against Apoptosis : Enhances cell survival under stress.
- Regulation of Fibrosis : Impacts gene expression related to extracellular matrix components.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
